![molecular formula C14H9NO2 B1517640 2-(1-Benzofuran-2-carbonyl)pyridine CAS No. 17557-42-5](/img/structure/B1517640.png)
2-(1-Benzofuran-2-carbonyl)pyridine
Overview
Description
“2-(1-Benzofuran-2-carbonyl)pyridine” is a chemical compound with the CAS Number: 17557-42-5 . It has a molecular weight of 223.23 and its IUPAC name is 1-benzofuran-2-yl(2-pyridinyl)methanone .
Molecular Structure Analysis
The molecular formula of “this compound” is C14H9NO2 . The InChI Code is 1S/C14H9NO2/c16-14(11-6-3-4-8-15-11)13-9-10-5-1-2-7-12(10)17-13/h1-9H .
Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a melting point of 101-102°C . The predicted density is 1.256±0.06 g/cm3 and the predicted boiling point is 384.3±17.0 °C .
Scientific Research Applications
Chemical Synthesis and Catalysis
The compound "2-(1-Benzofuran-2-carbonyl)pyridine" has not been directly mentioned in the available literature. However, research into related benzofuran compounds and pyridine derivatives provides insights into potential applications in chemical synthesis and catalysis. For example, the anionic rearrangement of 2-benzyloxypyridine has been explored, showing that pyridine-directed metalation can lead to significant synthetic transformations, potentially applicable to benzofuran derivatives as well (Yang & Dudley, 2009). Additionally, research on benzofuran scaffolds shows their utility in asymmetric organocatalysis for synthesizing biologically relevant heterocyclic moieties (Kowalczyk, Wojciechowski, & Albrecht, 2016).
Material Science and Catalysis
Compounds containing pyridine and benzofuran units have been evaluated for their potential in material science and as catalysts. For instance, novel catalytic systems based on pyridine scaffolds have been developed for transfer hydrogenation reactions, showcasing the versatility of these heterocyclic frameworks in facilitating chemical transformations (Prakash, Joshi, Sharma, Gupta, & Singh, 2014). Moreover, the synthesis and coordination reactions of benzofuro[3,2-c]pyridine derivatives have been studied, revealing their potential in creating complex materials with high thermal stability (Mojumdar, Šimon, & Krutošíková, 2009).
Photocatalysis and Environmental Applications
The photocatalytic activities of compounds related to "this compound" suggest potential applications in environmental remediation and green chemistry. For instance, the use of benzil as an electrocatalyst for CO2 reduction demonstrates the potential of related organic compounds in addressing environmental challenges (Ghobadi, Zare, Khoshro, & Jafari, 2017).
Ligand Chemistry and Complex Formation
Pyridine and its derivatives are widely recognized for their ligand properties, forming complexes with various metals. This ligand capability extends to benzofuran-containing molecules, indicating their potential in creating novel metal complexes with specific catalytic or material properties (Pal, 2018).
Safety and Hazards
The safety information for “2-(1-Benzofuran-2-carbonyl)pyridine” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Future Directions
While specific future directions for “2-(1-Benzofuran-2-carbonyl)pyridine” are not available, benzofuran and its derivatives have been found to be suitable structures for a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis , and are being explored as potential antimicrobial agents .
properties
IUPAC Name |
1-benzofuran-2-yl(pyridin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c16-14(11-6-3-4-8-15-11)13-9-10-5-1-2-7-12(10)17-13/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWBXPOZNQQOQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101293601 | |
Record name | 2-Benzofuranyl-2-pyridinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101293601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
17557-42-5 | |
Record name | 2-Benzofuranyl-2-pyridinylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17557-42-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Benzofuranyl-2-pyridinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101293601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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